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Compound of Interest
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Cat. No.: B1149391 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the essential thermochemical properties of

cyclopentanemethanol (C₅H₉CH₂OH), a valuable building block in organic synthesis and a

subject of interest in various research applications.[1] The data and methodologies presented

are intended to support computational modeling, process design, and safety assessments.

Core Thermochemical and Physical Data
Cyclopentanemethanol, also known as cyclopentylcarbinol, is a colorless liquid with the

chemical formula C₆H₁₂O and a molecular weight of 100.16 g/mol .[1][2][3] Its key

thermochemical and physical properties are summarized below.

Table 1: Key Thermochemical and Physical Properties of Cyclopentanemethanol
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Property Symbol Value Unit
Source /
Method

Standard

Enthalpy of

Formation (gas)

ΔfH°gas -258.92 kJ/mol
Joback

Method[2]

Standard Gibbs

Free Energy of

Formation

ΔfG° -100.63 kJ/mol
Joback

Method[2]

Enthalpy of

Vaporization at

Std. Conditions

ΔvapH° 45.89 kJ/mol
Joback

Method[2]

Enthalpy of

Fusion at Std.

Conditions

ΔfusH° 9.32 kJ/mol
Joback

Method[2]

Ideal Gas Heat

Capacity (at

444.14 K)

Cp,gas 189.46 J/(mol·K)
Joback

Method[2]

Normal Boiling

Point
Tb 435.70 K

NIST

Webbook[2]

162-163 °C Sigma-Aldrich

Normal Melting

(Fusion) Point
Tf 229.10 K

Joback

Method[2]

Critical

Temperature
Tc 631.75 K

Joback

Method[2]

Critical Pressure Pc 4316.89 kPa
Joback

Method[2]

Critical Volume Vc 0.332 m³/kmol
Joback

Method[2]

Density (at 25

°C)
ρ 0.926 g/mL Sigma-Aldrich
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Refractive Index

(at 20 °C)
nD 1.458 Sigma-Aldrich

Flash Point 62 °C Sigma-Aldrich

Note: Data from the Joback Method are estimations based on group-contribution theory and

provide valuable approximations in the absence of extensive experimental data.

Experimental and Computational Methodologies
The determination of thermochemical properties relies on a combination of experimental

techniques and computational modeling.

2.1 Experimental Protocols Overview

Combustion Calorimetry: This is a primary technique for determining the standard enthalpy

of formation (ΔfH°).

Methodology: A precisely weighed sample of the substance (e.g.,

cyclopentanemethanol) is completely combusted in a high-pressure oxygen environment

within a device called a bomb calorimeter. The heat released by the combustion reaction is

absorbed by a surrounding water bath, and the resulting temperature change is

meticulously measured. By knowing the heat capacity of the calorimeter system, the

enthalpy of combustion (ΔcH°) can be calculated. The standard enthalpy of formation is

then derived using Hess's Law, applying the known standard enthalpies of formation for

the combustion products (CO₂ and H₂O).[4][5]

Differential Scanning Calorimetry (DSC): DSC is used to measure thermal transitions, such

as melting point and enthalpy of fusion (ΔfusH).

Methodology: A small sample of the substance and an inert reference material are heated

or cooled at a constant rate. The difference in the amount of heat required to increase the

temperature of the sample and reference is measured as a function of temperature. A

peak in the heat flow curve during heating indicates an endothermic process, such as

melting. The area under this peak is directly proportional to the enthalpy of fusion.[5]
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Vapor Pressure Measurement (Transpiration Method): This method is used to determine the

enthalpy of vaporization (ΔvapH°).

Methodology: An inert gas is passed at a known flow rate over a sample of the liquid held

at a constant temperature. The gas becomes saturated with the vapor of the substance.

By measuring the mass loss of the sample over time, the vapor pressure can be

determined. Repeating this process at various temperatures allows for the construction of

a vapor pressure curve. The enthalpy of vaporization can then be calculated from the

slope of the line when plotting the natural logarithm of vapor pressure versus the inverse

of the temperature, according to the Clausius-Clapeyron equation.[5]

2.2 Computational Protocols Overview

Group-Contribution Methods (e.g., Joback Method): These methods estimate

thermochemical properties by summing the contributions of individual functional groups

within a molecule.[2]

Methodology: The molecule (cyclopentanemethanol) is deconstructed into its constituent

groups (e.g., -CH₂-, >CH-, -OH). Each group has a pre-assigned numerical value for a

specific property (e.g., contribution to heat of formation or heat capacity). These values,

derived from regression analysis of experimental data from a large set of compounds, are

summed to predict the property for the molecule of interest. This approach is

computationally inexpensive and widely used for initial estimations.[6]

Ab Initio Quantum Chemical Calculations (e.g., G3MP2): These are high-level computational

methods used to predict properties from first principles.

Methodology: The electronic structure of the molecule is calculated by solving the

Schrödinger equation. Methods like G3MP2 use a combination of different levels of theory

and basis sets to achieve high accuracy in calculating properties like the standard molar

enthalpy of formation.[5] These calculations provide theoretical values that can be

compared with and supplement experimental results.

Visualized Workflows and Relationships
3.1 Experimental Workflow for Thermochemical Data Determination
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The following diagram illustrates a typical workflow for the experimental determination of the

key thermochemical properties discussed.
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Derived Properties

Final Thermochemical Data
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Caption: Experimental workflow for determining thermochemical properties.

3.2 Relationship Between Thermochemical Properties

The various thermochemical properties of a substance are interconnected. The diagram below

illustrates the logical relationship between the enthalpies of formation in different phases.

Constituent Elements
C(gr), H₂(g), O₂(g)
(Reference State)

Cyclopentanemethanol (gas)

 ΔfH°(gas)

Cyclopentanemethanol (liquid)

 ΔfH°(liquid)

 -ΔvapH°
(Condensation)

 +ΔvapH°
(Vaporization)

Cyclopentanemethanol (solid)

 -ΔfusH°
(Freezing)

 +ΔfusH°
(Fusion)

Click to download full resolution via product page

Caption: Thermodynamic cycle showing enthalpy relationships between phases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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